molecular formula C10H24N2O4Si B047222 N-(Triethoxysilylpropyl)urea CAS No. 116912-64-2

N-(Triethoxysilylpropyl)urea

Cat. No.: B047222
CAS No.: 116912-64-2
M. Wt: 264.39 g/mol
InChI Key: LVNLBBGBASVLLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Triethoxysilylpropyl)urea can be synthesized through the reaction of γ-aminopropyltriethoxysilane with ethyl carbamate in the presence of a catalyst such as dibutyltin oxide . The reaction typically involves heating under stirring conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Triethoxysilylpropyl)urea undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanol groups.

    Condensation: Forms siloxane bonds through the reaction of silanol groups.

    Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols.

Major Products:

Comparison with Similar Compounds

  • γ-Ureidopropyltrimethoxysilane
  • 3-Ureidopropyltriethoxysilane
  • Ureidopropyltrimethoxysilane

Comparison: N-(Triethoxysilylpropyl)urea is unique due to its specific combination of triethoxysilyl and urea functional groups, which provide excellent adhesion properties and versatility in various applications. Compared to similar compounds, it offers enhanced water resistance and corrosion protection, making it suitable for a wide range of industrial and scientific applications .

Properties

IUPAC Name

3-triethoxysilylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044493
Record name 1-[3-(Triethoxysilyl)propyl]urea
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Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, N-[3-(triethoxysilyl)propyl]-
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CAS No.

23779-32-0, 116912-64-2
Record name Ureidopropyltriethoxysilane
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Record name N-(Triethoxysilylpropyl)urea
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name Urea, N-[3-(triethoxysilyl)propyl]-
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Record name 1-[3-(Triethoxysilyl)propyl]urea
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Record name [3-(triethoxysilyl)propyl]urea
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Record name Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.
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Record name N-(TRIETHOXYSILYLPROPYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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